
苯基三氟甲磺酸酯
描述
Phenyl trifluoromethanesulfonate (phenyl triflate) is an aryl fluorosulphonate. It has been synthesized by the reaction of phenol with fluorosulphonic anhydride.
科学研究应用
酮的不对称α-芳基化
苯基三氟甲磺酸酯作为芳基化试剂用于酮的不对称α-芳基化反应。 该过程由钯配合物和配体如二氟磷催化 。在酮中不对称引入芳基对于手性分子的合成至关重要,手性分子在药物研究和开发中具有重要意义。
咔唑的合成
在有机合成中,苯基三氟甲磺酸酯被用于咔唑的一锅法合成。 这是通过钯催化的苯胺与苯基三氟甲磺酸酯的N-芳基化反应,然后进行氧化偶联反应实现的 。咔唑是重要的杂环化合物,在材料科学中得到应用,特别是在有机半导体和染料的制造中。
苯甲酰胺的二芳基化
该化合物作为反应物,通过苯甲酰胺与苯基三氟甲磺酸酯的二芳基化反应合成N-(2,6-二芳基苯甲酰基)苯胺。 该反应由钯基催化剂促进 。所得的二芳基化合物由于其在创建具有药物化学应用的复杂有机分子中的潜在用途而受到关注。
2,3-二氢呋喃的芳基化
苯基三氟甲磺酸酯作为芳基化试剂用于合成® -2-苯基-2,3-二氢呋喃。 2,3-二氢呋喃的芳基化导致形成化合物,这些化合物是合成各种生物活性分子的宝贵中间体 。
酰化催化剂
三氟甲磺酸,与苯基三氟甲磺酸酯密切相关,以其在酰化反应中作为优异催化剂的作用而闻名。 它在温和条件下促进C-酰化和O-酰化,扩展了这些反应中可使用底物的范围 。这对酯和酮的合成具有广泛的意义,酯和酮是有机化学中的基本组成部分。
苯酚的三氟甲磺酰化
苯基三氟甲磺酸酯在苯酚的三氟甲磺酰化中也起着重要作用。 该反应将苯酚转化为芳基三氟甲磺酸酯,然后用作各种有机转化中的中间体 。该过程以其温和性而著称,避免了对繁琐的纯化技术的需要。
作用机制
Target of Action
Phenyl trifluoromethanesulfonate, also known as phenyl triflate, is primarily used as an arylating agent . Its primary targets are molecules that can undergo arylation, such as ketones and anilines . Arylation is a chemical process that introduces an aryl group into a molecule, altering its structure and potentially its function.
Mode of Action
Phenyl triflate interacts with its targets through a process known as arylation . For instance, it can participate in the asymmetric α-arylation of ketones, a reaction catalyzed by Pd(dba)2 and difluorphos . It can also act as a reactant in the one-pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines .
Biochemical Pathways
The arylation process involving phenyl triflate can affect various biochemical pathways. For example, the asymmetric α-arylation of ketones can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the target molecule . Similarly, the N-arylation of anilines can result in the synthesis of carbazoles, compounds that have a wide range of biological activities .
Result of Action
The molecular and cellular effects of phenyl triflate’s action largely depend on the nature of the target molecule and the specific arylation reaction. For instance, in the asymmetric α-arylation of ketones, the result is the formation of a new carbon-carbon bond, which can significantly alter the structure and potentially the function of the ketone . In the N-arylation of anilines, the result is the synthesis of carbazoles, which have various biological activities .
Action Environment
The action, efficacy, and stability of phenyl triflate can be influenced by various environmental factors. For instance, the efficiency of the arylation process can be affected by the presence of a catalyst, such as Pd(dba)2 and difluorphos . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of phenyl triflate .
安全和危害
未来方向
Phenyl trifluoromethanesulfonate has been used in the synthesis of phenyl silicone resins . It has wide applications in high-power LED packaging, microlens coating, and seal materials used in extreme environments . The sulfur fluoride exchange (SuFEx) click reaction, which uses phenyl trifluoromethanesulfonate, has revolutionized multiple research fields . The future of phenyl trifluoromethanesulfonate lies in its potential applications in drug development, polymer science, and biochemistry .
生化分析
Biochemical Properties
Phenyl trifluoromethanesulfonate is used in various biochemical reactions. It serves as an arylating agent for the asymmetric α-arylation of ketones, catalyzed by Pd(dba)2 and difluorphos . It is also used as a reactant in the one-pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl trifluoromethanesulfonate followed by oxidative coupling
Molecular Mechanism
Phenyl trifluoromethanesulfonate exerts its effects at the molecular level through its role as an arylating agent . It participates in the arylation of ketones and anilines, which can lead to changes in the structure and function of these molecules
属性
IUPAC Name |
phenyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJHONXDTNBDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338354 | |
| Record name | Phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-67-6 | |
| Record name | Phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


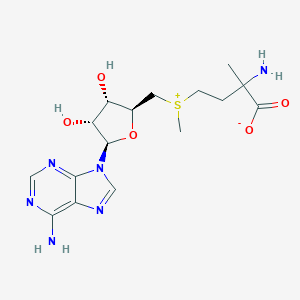

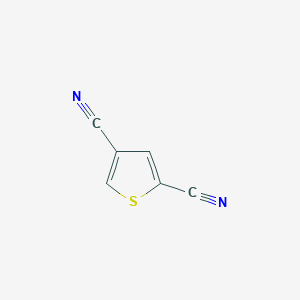
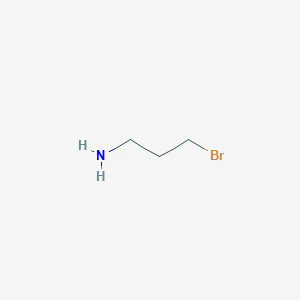

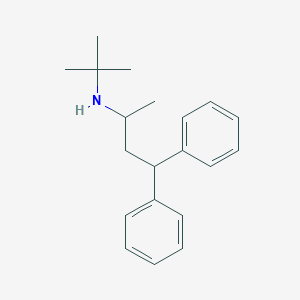
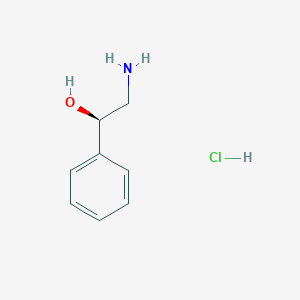
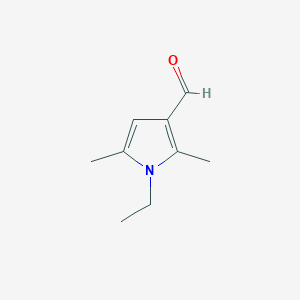
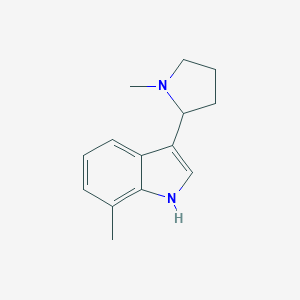
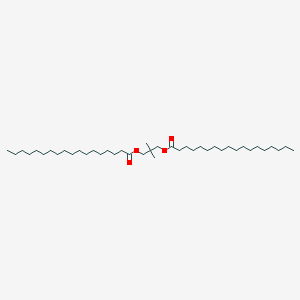
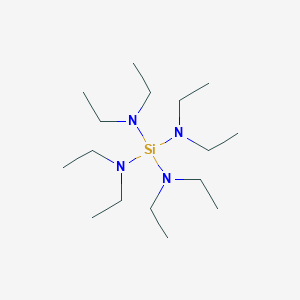

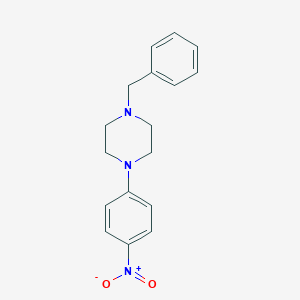
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
